molecular formula C19H26N2O4 B5305227 4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-1-(4-ethoxyphenyl)-2-pyrrolidinone

4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-1-(4-ethoxyphenyl)-2-pyrrolidinone

Cat. No. B5305227
M. Wt: 346.4 g/mol
InChI Key: ZZKCKXLXNOWHFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-1-(4-ethoxyphenyl)-2-pyrrolidinone is a synthetic compound that belongs to the class of pyrrolidinones. It is commonly referred to as DMEM or DMEMO. This compound has been extensively studied due to its potential applications in scientific research, particularly in the field of pharmacology.

Mechanism of Action

The mechanism of action of DMEM is not fully understood, but it is believed to involve the inhibition of various enzymes, particularly acetylcholinesterase and butyrylcholinesterase. DMEM has also been shown to have an effect on the central nervous system, although the exact mechanism of this effect is not well understood.
Biochemical and Physiological Effects
DMEM has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects, as well as effects on the central nervous system. DMEM has also been shown to have an effect on various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase.

Advantages and Limitations for Lab Experiments

DMEM has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It is also relatively stable, which makes it easier to handle and store. However, DMEM also has some limitations. It is a relatively new compound, which means that there is still much to be learned about its properties and potential uses. Additionally, DMEM can be expensive to produce, which may limit its use in some experiments.

Future Directions

There are several possible future directions for research on DMEM. One possible direction is to further study its effects on various enzymes, particularly acetylcholinesterase and butyrylcholinesterase. Another possible direction is to investigate its potential use as an anti-inflammatory agent. Additionally, further research could be done to better understand the mechanism of action of DMEM and its effects on the central nervous system. Overall, DMEM has great potential for use in scientific research, and further study of this compound could lead to important breakthroughs in the field of pharmacology.

Synthesis Methods

DMEM can be synthesized using a variety of methods. One common method involves the reaction of 4-ethoxybenzoyl chloride with 2,6-dimethylmorpholine in the presence of a base, followed by the addition of pyrrolidine and subsequent purification steps. Another method involves the reaction of 4-ethoxyphenylacetic acid with 2,6-dimethylmorpholine and isobutyl chloroformate, followed by the addition of pyrrolidine and purification steps.

Scientific Research Applications

DMEM has been used extensively in scientific research, particularly in the field of pharmacology. It has been shown to have potential applications as an inhibitor of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. DMEM has also been studied for its potential use as an anti-inflammatory agent, as well as for its effects on the central nervous system.

properties

IUPAC Name

4-(2,6-dimethylmorpholine-4-carbonyl)-1-(4-ethoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-4-24-17-7-5-16(6-8-17)21-12-15(9-18(21)22)19(23)20-10-13(2)25-14(3)11-20/h5-8,13-15H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKCKXLXNOWHFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CC(OC(C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49733818
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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